3,4-Dichloro-2-hydroxybenzoic acid
Overview
Description
3,4-Dichloro-2-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4Cl2O3 . It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3rd and 4th positions, and a hydroxyl group is present at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various enzymes and proteins, influencing cellular processes .
Mode of Action
It’s known that hydroxybenzoic acids can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
It’s known that hydroxybenzoic acids are involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds . These compounds play crucial roles in plant defense mechanisms and human health .
Pharmacokinetics
Factors such as lipophilicity and water solubility can influence its bioavailability
Result of Action
It’s known that hydroxybenzoic acids can have antioxidant properties . They can neutralize free radicals, thereby preventing oxidative damage to cells .
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect its reactivity and stability
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-2-hydroxybenzoic acid plays a significant role in biochemical reactions. It has been shown to interact with a variety of enzymes and proteins. For instance, it is a potential inhibitor of human 20α-hydroxysteroid dehydrogenase . This interaction suggests that this compound can modulate the activity of this enzyme, which is involved in steroid metabolism. Additionally, it has been observed to bind to bovine serum albumin, a model transport protein . These interactions highlight the compound’s potential to influence various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a cyclin-dependent kinase inhibitor, which can affect cell proliferation and potentially be used in cancer treatment . By inhibiting these kinases, this compound can alter the cell cycle, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with human 20α-hydroxysteroid dehydrogenase results in the inhibition of this enzyme’s activity . This binding interaction is crucial for understanding how this compound can modulate biochemical pathways. Additionally, it can influence gene expression by acting on transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is crucial for its potential therapeutic applications and for minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by enzymes involved in the phenylpropane biosynthetic pathway . These interactions can affect metabolic flux and the levels of metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, its interaction with bovine serum albumin suggests that it can be transported within the bloodstream . This interaction can influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-hydroxybenzoic acid typically involves the chlorination of salicylic acid or its derivatives. One common method is the reaction of salicylic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually include:
Temperature: 50-70°C
Solvent: Acetic acid or water
Catalyst: Iron(III) chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chlorination: Salicylic acid is chlorinated using chlorine gas.
Purification: The crude product is purified through recrystallization or distillation.
Quality Control: The final product is subjected to quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydroxybenzoic acids.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dihydroxybenzoic acids.
Substitution: Formation of various substituted benzoic acids depending on the substituent used.
Scientific Research Applications
Chemistry: 3,4-Dichloro-2-hydroxybenzoic acid is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for various enzymes.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the synthesis of herbicides and pesticides.
Comparison with Similar Compounds
- 3,5-Dichloro-4-hydroxybenzoic acid
- 3,6-Dichloro-2-hydroxybenzoic acid
- 4-Chloro-2-hydroxybenzoic acid
Comparison:
- 3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but with chlorine atoms at different positions. It has similar chemical properties but may exhibit different biological activities.
- 3,6-Dichloro-2-hydroxybenzoic acid: Another isomer with chlorine atoms at the 3rd and 6th positions. It is used as an intermediate in the synthesis of herbicides.
- 4-Chloro-2-hydroxybenzoic acid: Contains only one chlorine atom. It has different reactivity and applications compared to 3,4-Dichloro-2-hydroxybenzoic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
3,4-dichloro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOVRFJDZXIYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298529 | |
Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14010-45-8 | |
Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14010-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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